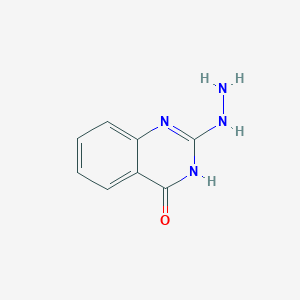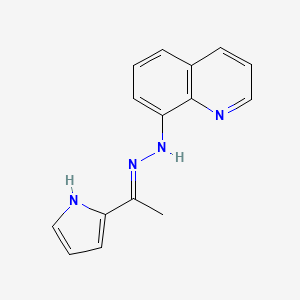![molecular formula C11H16N2O3S2 B1450845 4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1172931-63-3](/img/structure/B1450845.png)
4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Vue d'ensemble
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as spirocyclic compounds . Spirocyclic compounds are characterized by two or more rings that share a single atom, forming a ‘spiro’ junction .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar spirocyclic compounds have been synthesized through reactions involving palladium-catalyzed coupling . In these reactions, unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the spirocyclic structure and the various functional groups attached to it. The spirocyclic structure is a key feature of many biologically potent natural products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure. Alkanes, which are structurally simpler, are typically nonpolar, insoluble in water, and less dense than water .Applications De Recherche Scientifique
-
Scientific Field: Molecular Biology
- Application : Inhibition of Permeability Transition Pores
- Method : The study involved the use of 1,3,8-Triazaspiro[4.5]decane derivatives to inhibit permeability transition pores (PTP). These derivatives were found to prevent side effects related to Oligomycin A .
- Results : The study found that these derivatives inhibit PTP through a mechanism that is independent of the FO-ATP Synthase c Subunit Glu119. This suggests potential applications in the treatment of ischemia reperfusion injury (IRI) .
-
Scientific Field: Medicinal Chemistry
- Application : Anticancer Activity
- Method : New 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized. The anticancer activity of these compounds was then tested .
- Results : A number of the synthesized compounds showed moderate to high inhibition activities against certain cancer cell lines .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of diazaspiro[4.5]decane scaffolds
- Method : Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds . This domino reaction involves highly regioselective C–C coupling and spiro scaffold steps .
- Results : The reaction resulted in the formation of three carbon–carbon bonds .
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives
- Method : An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . The reaction experienced a tandem radical addition and dearomatizing cyclization process .
- Results : The resultant products can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold .
-
Scientific Field: Biochemistry
- Application : Inhibition of Permeability Transition Pores
- Method : A study identified 1,3,8-triazaspiro[4.5]decane derivatives as novel inhibitors of permeability transition pores (PTP). These compounds were found to inhibit PTP through a mechanism that is independent of the FO-ATP Synthase c Subunit Glu119 .
- Results : The study suggests potential applications in the treatment of ischemia reperfusion injury (IRI) .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of Halichlorine and Pinnaic Acid
- Method : A study reported the total synthesis of halichlorine and pinnaic acid, two marine alkaloids bearing a 6-azaspiro[4.5]decane skeleton, through a readily available spiro[4.5]decane utilizing Claisen rearrangement methodology .
- Results : The study demonstrated the utility of the Claisen rearrangement approach to the synthesis of this structural type .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c14-18(15,10-2-1-9-17-10)13-7-8-16-11(13)3-5-12-6-4-11/h1-2,9,12H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPFGQJHLOKKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12N(CCO2)S(=O)(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



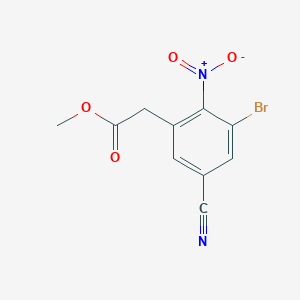
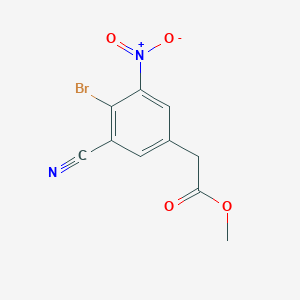
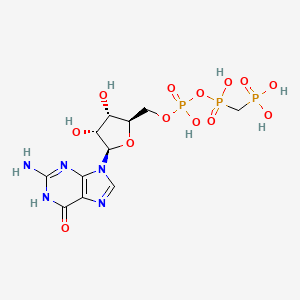
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)
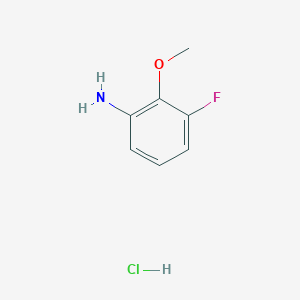
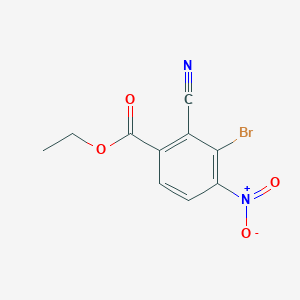
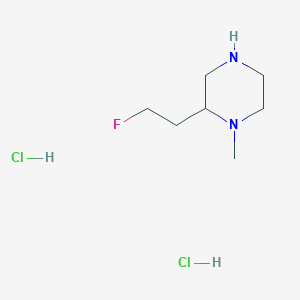
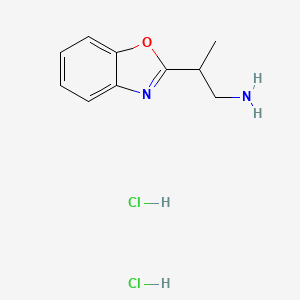
![8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1450778.png)
![6-Hydroxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1450779.png)
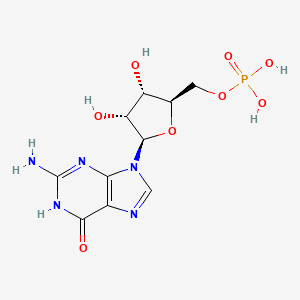
![2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol](/img/structure/B1450782.png)
